

# INCB059872 Tosylate: A Comparative Analysis of its Cross-Reactivity with Other Demethylases

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Compound of Interest		
Compound Name:	INCB059872 tosylate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of **INCB059872 tosylate** against its primary target, Lysine-Specific Demethylase 1 (LSD1), and other related demethylase enzymes. The data presented is intended to offer researchers a clear, objective overview of the compound's selectivity profile, supported by experimental data and detailed protocols.

INCB059872 is a potent and irreversible inhibitor of LSD1 (also known as KDM1A), a key enzyme in epigenetic regulation.[1][2] Its mechanism of action involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, leading to the inactivation of the enzyme.[2] This inhibition results in altered histone methylation patterns, specifically an increase in H3K4 methylation and a decrease in H3K9 demethylation, which can modulate the expression of genes involved in cancer pathogenesis. Given the therapeutic interest in targeting LSD1, understanding the selectivity of its inhibitors is paramount for predicting potential off-target effects and ensuring a favorable therapeutic window.

# Comparative Inhibitory Activity of INCB059872 Tosylate

The following table summarizes the in vitro inhibitory potency of **INCB059872 tosylate** against LSD1 and other FAD-dependent amine oxidases, including Lysine-Specific Demethylase 2



(LSD2/KDM1B) and Monoamine Oxidases A and B (MAO-A and MAO-B). The data is derived from a comprehensive in vitro characterization study by Gerli et al. (2022).

Enzyme	IC50 (nM)	Fold Selectivity vs. LSD1
LSD1 (KDM1A)	18	1
LSD2 (KDM1B)	>100,000	>5556
MAO-A	>100,000	>5556
МАО-В	>100,000	>5556

Data from Gerli et al., 2022. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

As the data clearly indicates, INCB059872 demonstrates a high degree of selectivity for LSD1 over other tested demethylases. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that could arise from the inhibition of other essential enzymes.

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.

## LSD1 and LSD2 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the demethylase activity of LSD1 and LSD2 by detecting the demethylated product of a biotinylated histone H3 peptide substrate.

#### Materials:

- Recombinant human LSD1 and LSD2 enzymes
- Biotinylated H3K4me2 peptide substrate
- Europium cryptate-labeled anti-H3K4me1 antibody (donor fluorophore)



- XL665-conjugated streptavidin (acceptor fluorophore)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
- INCB059872 tosylate and other test compounds
- 384-well low-volume microplates
- HTRF-compatible microplate reader

#### Procedure:

- Prepare serial dilutions of INCB059872 tosylate and control compounds in the assay buffer.
- In a 384-well plate, add the test compounds, recombinant LSD1 or LSD2 enzyme, and the biotinylated H3K4me2 peptide substrate.
- Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
- Stop the enzymatic reaction by adding a solution containing the HTRF detection reagents: Europium cryptate-labeled anti-H3K4me1 antibody and XL665-conjugated streptavidin.
- Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for the development of the HTRF signal.
- Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF-compatible microplate reader.
- The HTRF ratio (665 nm / 620 nm) is proportional to the amount of demethylated product.
   Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.

## MAO-A and MAO-B Inhibition Assay (Kynuramine Assay)

This spectrophotometric assay measures the activity of MAO-A and MAO-B by monitoring the conversion of the substrate kynuramine to 4-hydroxyquinoline.

#### Materials:



- Recombinant human MAO-A and MAO-B enzymes
- Kynuramine dihydrobromide (substrate)
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
- INCB059872 tosylate and other test compounds
- 96-well UV-transparent microplates
- Spectrophotometric microplate reader

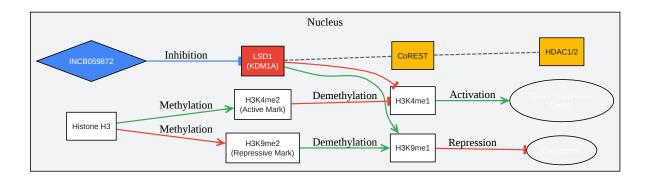
#### Procedure:

- Prepare serial dilutions of INCB059872 tosylate and control compounds in the assay buffer.
- In a 96-well plate, add the test compounds and the recombinant MAO-A or MAO-B enzyme.
- Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitorenzyme interaction.
- Initiate the reaction by adding the kynuramine substrate to each well.
- Immediately begin monitoring the increase in absorbance at 316 nm (the wavelength at which 4-hydroxyquinoline has maximal absorbance) over a set period (e.g., 30 minutes) using a spectrophotometric microplate reader.
- The rate of increase in absorbance is proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving LSD1 and the experimental workflows used to assess inhibitor activity.

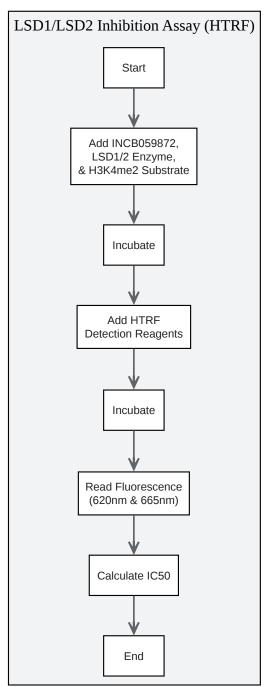


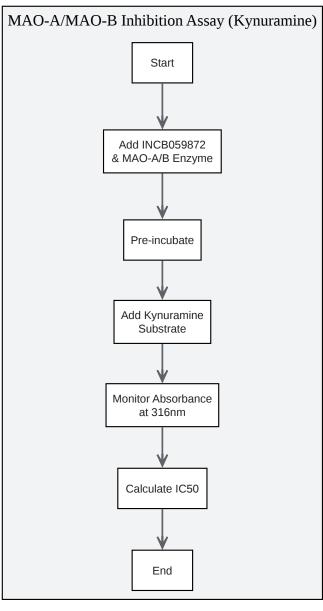


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Caption: LSD1 Signaling Pathway and the Effect of INCB059872.







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Caption: Experimental Workflows for Demethylase Inhibition Assays.



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### References

- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
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